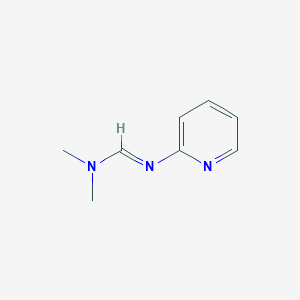
4-Bromo-3,5-diiodo-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine derivatives. One common method includes treating 2,6-dimethylpyridine-4-ol with phosphorus pentabromide (PBr5) in chloroform, followed by heating the reaction mixture to 60°C for 2 hours . The solvent is then removed, and the residue is heated overnight at 120°C. The reaction mixture is treated with sodium hydroxide (NaOH) and extracted with ethyl acetate (EtOAc) to obtain the desired product .
Analyse Des Réactions Chimiques
4-Bromo-3,5-diiodo-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-3,5-diiodo-2,6-dimethylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-diiodo-2,6-dimethylpyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-3,5-diiodo-2,6-dimethylpyridine include other halogenated pyridine derivatives such as 4-Bromo-2,6-dimethylpyridine and 4-Iodo-2,6-dimethylpyridine . The presence of multiple halogen atoms in this compound makes it unique and potentially more reactive compared to its analogs .
Propriétés
Formule moléculaire |
C7H6BrI2N |
|---|---|
Poids moléculaire |
437.84 g/mol |
Nom IUPAC |
4-bromo-3,5-diiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6BrI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3 |
Clé InChI |
GPNCDEWHWQJCPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C)I)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


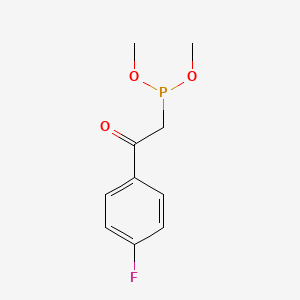

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)


![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
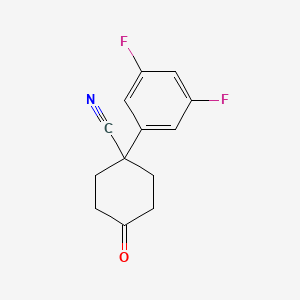
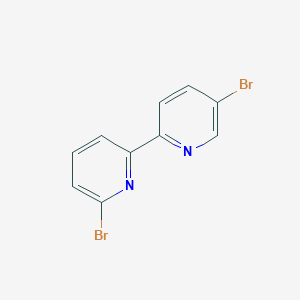


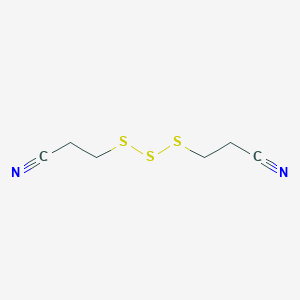
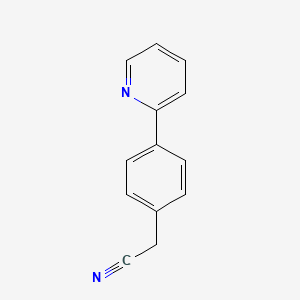
![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
